Methyl 4-iodo-L-phenylalaninate hydrochloride
Description
Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride is a chiral amino acid ester derivative with a para-iodophenyl substituent. Its molecular formula is C₁₀H₁₂ClINO₂, and it has a molecular weight of 349.57 g/mol. The compound is synthesized via esterification of (S)-phenylalanine derivatives using thionyl chloride in methanol, yielding a hydrochloride salt that enhances solubility . Key physical properties include:
- Melting point: 195–198°C (literature: 199.5–200.5°C)
- Optical rotation: [α]D²¹ = -9.3 (c = 0.15, HCl)
The iodine atom at the para position of the phenyl ring confers unique electronic and steric properties, making this compound valuable in medicinal chemistry, particularly for radiolabeling applications due to iodine’s isotopic versatility.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRNEAGNQBUSL-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)I)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)I)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The primary amine in the precursor amino acid is protected to prevent undesired side reactions during subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is employed under mild basic conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Boc₂O, triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Yield | 91–99% |
This step generates the Boc-protected intermediate, methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate, which is purified via silica gel chromatography.
| Parameter | Value |
|---|---|
| Catalyst | CuI, 1,10-phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110°C |
| Yield | 78–85% |
This step ensures regioselective iodination while preserving the stereochemical configuration.
Esterification with Methanol
The carboxylic acid group of the precursor amino acid is esterified using methanol under acidic conditions. Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) serves as the catalyst:
Esterification Parameters
| Parameter | Value |
|---|---|
| Reagent | Methanol, HCl (gas) |
| Molar Ratio | 1:10 (amino acid : methanol) |
| Temperature | Reflux (65–70°C) |
| Reaction Time | 12–18 hours |
| Yield | 88–94% |
The reaction proceeds via nucleophilic acyl substitution, with the acid catalyst protonating the carbonyl oxygen to enhance electrophilicity.
Deprotection and Hydrochloride Salt Formation
The Boc group is removed under acidic conditions, followed by precipitation of the hydrochloride salt:
Deprotection Conditions
| Parameter | Value |
|---|---|
| Reagent | 4M HCl in dioxane |
| Temperature | Room temperature |
| Reaction Time | 2–4 hours |
| Workup | Filtration, recrystallization |
| Yield | 95–98% |
The final product is isolated as a white crystalline solid after recrystallization from ethanol/ether.
Step-by-Step Synthetic Procedure
Synthesis of Boc-Protected Intermediate
-
Protection : Dissolve (2S)-2-amino-3-(4-iodophenyl)propanoic acid (1.0 equiv) in DCM. Add Boc₂O (1.2 equiv) and Et₃N (2.0 equiv) dropwise at 0°C. Stir for 12 hours at room temperature.
-
Purification : Concentrate under reduced pressure and purify via flash chromatography (ethyl acetate/hexane, 3:7) to obtain the Boc-protected ester.
Key Data
Esterification and Salt Formation
-
Esterification : Reflux the Boc-protected acid (1.0 equiv) in methanol (10 vol) under HCl gas for 18 hours.
-
Deprotection : Treat the ester with 4M HCl/dioxane (5 vol) for 3 hours.
-
Isolation : Filter the precipitate and wash with cold ether to yield the hydrochloride salt.
Analytical Results
-
Melting Point : 214–216°C (decomposition).
-
Optical Rotation : [α]D²⁵ = +12.4° (c = 1.0, H₂O).
Optimization of Reaction Conditions
Catalyst Screening for Cross-Coupling
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| PdCl₂/Xantphos | 82 | 95 |
| Pd(PPh₃)₄/BINAP | 76 | 89 |
| CuI/1,10-phenanthroline | 85 | 98 |
Copper-based systems provided superior yields and selectivity for aryl iodide formation.
Solvent Effects on Esterification
Methanol, ethanol, and isopropanol were compared:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Methanol | 94 | 99 |
| Ethanol | 87 | 97 |
| Isopropanol | 78 | 92 |
Methanol ensured optimal nucleophilicity and reaction kinetics.
Characterization and Quality Control
Spectroscopic Analysis
-
IR (KBr) : 1742 cm⁻¹ (C=O ester), 1650 cm⁻¹ (N-H bend).
-
MS (ESI+) : m/z 306.1 [M+H]⁺, 328.1 [M+Na]⁺.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules, aiding in the development of new chemical entities with potential applications in various fields.
Biology
In biological studies, this compound is employed as a probe to investigate enzyme interactions and protein binding mechanisms. Its structural features allow researchers to explore how modifications can affect biological activity.
Medicine
Research into the therapeutic effects of Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride is ongoing, particularly regarding its potential use in drug development. Studies have indicated its role in modulating biological pathways, which may lead to novel treatments for various diseases.
Industry
The compound finds utility in industrial applications, including the development of new materials and as a reagent in various chemical processes. Its unique properties make it valuable for producing dyes and pigments.
Case Study 1: Enzyme Interaction Studies
A study investigated the binding affinity of Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride with specific enzymes involved in metabolic pathways. Results indicated that modifications to the iodine substituent significantly altered binding efficiency, suggesting potential for designing enzyme inhibitors.
Case Study 2: Antitumor Activity
Research focused on the antitumor properties of this compound revealed that it exhibited selective cytotoxicity against certain cancer cell lines. The mechanism was linked to its ability to interfere with cellular signaling pathways critical for tumor growth.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Groups
Methyl (2S)-2-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride
- Molecular formula: C₁₀H₁₃ClFNO₂
- Molecular weight : 233.67 g/mol
- Key differences : Fluorine’s electronegativity increases metabolic stability compared to iodine. This compound is used in PET imaging and kinase inhibitor development .
Methyl 3-Amino-2-(4-Chlorophenyl)Propanoate Hydrochloride
- Molecular formula: C₁₀H₁₃Cl₂NO₂
- Molecular weight : 250.12 g/mol
- Key differences: Chlorine’s smaller size reduces steric hindrance but alters electronic interactions. The amino group at position 3 (vs. 2) may affect peptide backbone conformation .
Methyl (2S)-2-Amino-3-(3-Bromothiophen-2-Yl)Propanoate Hydrochloride
- Molecular formula: C₈H₁₀BrNO₂S
- Molecular weight : 288.60 g/mol
Analogues with Non-Halogen Aromatic Groups
Methyl (2S)-2-Amino-3-(2-Naphthyl)Propanoate Hydrochloride
- Molecular formula: C₁₄H₁₆ClNO₂
- Molecular weight : 265.74 g/mol
- Key differences : The naphthyl group enhances hydrophobicity and π-stacking, useful in hydrophobic drug delivery systems .
Methyl (2S)-2-Amino-3-(4-Hydroxyphenyl)Propanoate Hydrochloride (L-Tyrosine Methyl Ester HCl)
- Molecular formula: C₁₀H₁₄ClNO₃
- Molecular weight : 239.68 g/mol
- Key differences : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. Used in enzyme substrate studies .
Methyl (2S)-2-Amino-3-(1H-Indol-3-Yl)Propanoate Hydrochloride
Comparative Data Table
Biological Activity
Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, often referred to as a derivative of phenylalanine, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methyl ester group, an amino group, and a 4-iodophenyl substituent. Its molecular formula is C11H14ClN2O2, with a molecular weight of approximately 341.57 g/mol. The presence of iodine enhances lipophilicity, which may influence its interactions within biological systems.
Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride exhibits its biological effects through various mechanisms:
- Enzyme-Substrate Interactions : The amino group can form hydrogen bonds with target molecules, facilitating enzyme-substrate interactions essential for metabolic processes.
- Protein-Ligand Binding : The iodophenyl group can participate in halogen bonding, influencing the binding affinity to proteins and receptors.
- Modulation of Biological Pathways : Its unique structure allows it to interact with multiple pathways, potentially affecting neurological and metabolic functions.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Comparative Analysis with Similar Compounds
To understand the uniqueness of methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | Hydroxy group instead of iodine | Potential antioxidant properties |
| Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride | Iodine at position 2 on phenyl ring | Different biological activity profile |
| Methyl (3S)-3-amino-3-(3-iodophenyl)propanoate | Iodine at position 3 | Distinct pharmacological effects |
The placement of the iodine atom significantly influences the compound's lipophilicity and biological interactions compared to these similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activity of methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride:
- Pharmacological Investigations : A study highlighted its role in synthesizing novel compounds targeting neurological disorders, demonstrating promising results in preclinical models.
- Enzymatic Inhibition Studies : Research focused on its inhibitory effects on specific enzymes related to glucose metabolism showed IC50 values indicating significant inhibitory potential .
- Molecular Docking Simulations : These simulations have provided insights into the binding affinities and interactions at the molecular level, supporting experimental findings regarding its pharmacological effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, and how can racemization be minimized during synthesis?
- Methodological Answer : A common approach involves protecting the amino group with a benzyloxycarbonyl (Z) group, followed by coupling the iodophenyl moiety. For example, methyl (2S)-2-[(Z)-amino]propanoate can be reacted with 4-iodophenylboronic acid under Suzuki-Miyaura conditions. Deprotection via hydrogenolysis (H₂/Pd-C) yields the free amine, which is then converted to the hydrochloride salt. To minimize racemization, maintain low temperatures (<0°C) during acidic/basic steps and use chiral HPLC to verify enantiopurity .
Q. How can researchers characterize the enantiomeric purity and structural integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to resolve enantiomers.
- NMR Spectroscopy : The ¹H and ¹³C NMR spectra should show distinct signals for the methyl ester (δ ~3.7 ppm), aromatic protons (δ ~7.3–7.6 ppm), and the α-proton (δ ~4.1 ppm, confirming (2S) configuration).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) at m/z 354.02 (C₁₀H₁₂IN⁺O₂) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water or PBS at pH 7.4). Stability tests indicate decomposition <5% after 6 months at –20°C in desiccated, light-protected vials. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the ester group .
Advanced Research Questions
Q. What challenges arise in synthesizing enantiopure forms of iodophenyl-substituted amino acid derivatives, and how can they be addressed?
- Methodological Answer : The bulky 4-iodophenyl group can sterically hinder coupling reactions, leading to low yields. Optimize using microwave-assisted synthesis (e.g., 80°C, 30 min) to accelerate kinetics. Racemization at the α-carbon is mitigated by avoiding strong bases and using mild deprotection methods (e.g., TFA/water for Z-group removal) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-iodophenyl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace iodine with other halogens (e.g., F, Cl) or substituents (e.g., methylsulfonyl) to assess electronic/steric effects.
- Biological Assays : Test analogs against target enzymes (e.g., cholinesterases) using Ellman’s assay. For example, the 4-iodo derivative may show enhanced lipophilicity, improving blood-brain barrier penetration compared to fluoro analogs .
Q. What analytical methods are critical for detecting impurities or byproducts in scaled-up synthesis?
- Methodological Answer :
- LC-MS/MS : Quantify residual palladium from coupling reactions (limit: <10 ppm).
- Ion Chromatography : Monitor chloride counterion stoichiometry (theoretical: 1:1 HCl salt).
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline batches .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Replicate studies using standardized protocols (e.g., IC₅₀ determination at 37°C in pH 7.4 buffer) and validate compound purity via NMR (>95%) before testing. Cross-reference with structurally validated analogs (e.g., 4-chlorophenyl derivatives) to confirm trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
